![molecular formula C7H12ClN B1522063 N-Allylbut-2-yn-1-amine hydrochloride CAS No. 436099-58-0](/img/structure/B1522063.png)
N-Allylbut-2-yn-1-amine hydrochloride
Overview
Description
N-Allylbut-2-yn-1-amine hydrochloride (NABH) is an organic compound composed of an amine group, an allyl group, and a hydrochloride group. It is a colorless, water-soluble solid with a melting point of 151-153 °C. NABH is used as a reagent in organic syntheses, as a catalyst, and as a starting material for the synthesis of compounds with potential pharmaceutical applications.
Scientific Research Applications
Synthesis of Mixed Secondary and Tertiary Amines
This compound is utilized in the synthesis of mixed secondary and tertiary amines, which are valuable in organic chemistry for constructing complex molecules. The one-stage synthesis method developed for these amines is particularly significant because some prop-2-ynyl amines are used in cancer therapy .
Medicinal Chemistry: Drug Development
In medicinal chemistry, the compound finds application in the development of novel amine-based drugs. Research efforts are directed towards creating drugs targeting various therapeutic areas, including cancer, infectious diseases, neurological disorders, and metabolic disorders .
Materials Science: Photocatalytic Cells
The compound is used as a functional monomer for coordination with Cd(II)/Zn(II) ions in the production of poly(methyl methacrylate–butyl methacrylate–N-allylmethylamine) films. These films serve as building blocks in the manufacture of photocatalytic cells, highlighting its role in materials science .
Organic Synthesis: Mannich Reaction
Allyl-but-2-ynyl-amine hydrochloride is involved in the Mannich reaction to synthesize methyl- and ethyl (allyl) (3-phenylprop-2-ynyl)amines. This reaction is crucial for creating complex organic compounds with potential applications in pharmaceuticals and agrochemicals .
Catalysis: Hydroamination Reactions
The compound is potentially useful in catalytic intermolecular hydroaminations of unactivated olefins with secondary alkyl amines. This process is important for the efficient addition of amines to olefins with complete anti-Markovnikov regioselectivity, which is a challenging task in organic synthesis .
Green Chemistry: Sustainable Synthesis
Recent advancements in amine chemistry emphasize sustainable and efficient synthetic strategies. Allyl-but-2-ynyl-amine hydrochloride could be involved in catalytic methods and renewable starting materials, contributing to the synthesis of green chemicals and environmental remediation efforts .
Polymer Science: Fabrication of Functional Materials
In polymer science, the compound contributes to the design and fabrication of polymers with unique electronic, optical, and mechanical properties. These polymers find applications in organic electronics, photovoltaics, and biomaterials .
Energy Storage and Carbon Capture
The diverse chemical properties of amines like Allyl-but-2-ynyl-amine hydrochloride make them suitable for applications in energy storage and carbon capture. They are increasingly recognized for their potential in renewable energy technologies .
properties
IUPAC Name |
N-prop-2-enylbut-2-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-3-5-7-8-6-4-2;/h4,8H,2,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJSIVRUGSJVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNCC=C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660025 | |
Record name | N-(Prop-2-en-1-yl)but-2-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
436099-58-0 | |
Record name | N-(Prop-2-en-1-yl)but-2-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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